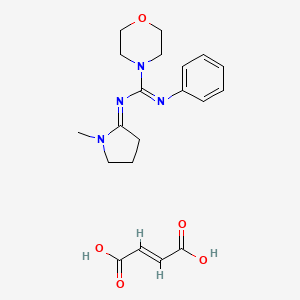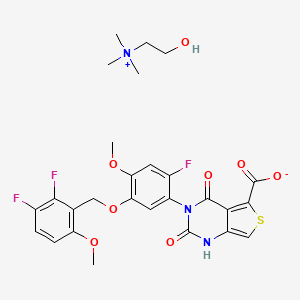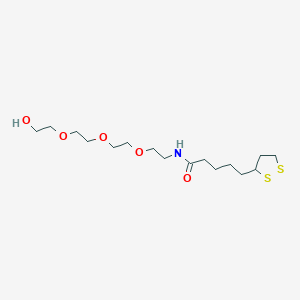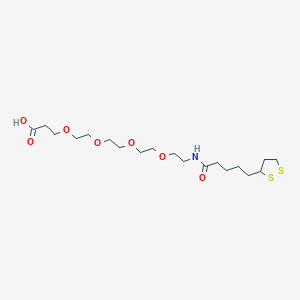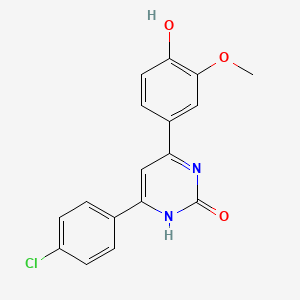
Nampt-IN-1
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Nampt-IN-1 (LSN3154567): est un composé chimique ayant les propriétés suivantes :
Fonction : this compound inhibe sélectivement la NAMPT, une enzyme clé de la voie de sauvetage du NAD⁺.
Voie de sauvetage du NAD⁺ : La NAMPT catalyse la conversion de la nicotinamide (NAM), du pyrophosphate de phosphoribosyle (PRPP) et de l'adénosine triphosphate (ATP) en nicotinamide mononucléotide (NMN), un précurseur du NAD⁺.
Importance biologique : Le NAD⁺ joue un rôle essentiel dans le métabolisme rédox, le vieillissement, la fonction immunitaire et la réparation de l'ADN.
Applications De Recherche Scientifique
Chemistry: Nampt-IN-1 is valuable for studying NAD⁺ metabolism and related pathways.
Biology: Researchers use it to investigate cellular processes influenced by NAD⁺ levels.
Medicine: Its potential therapeutic applications include cancer treatment due to its broad-spectrum anticancer activity.
Industry: Industrial applications are not explicitly described.
Mécanisme D'action
Target of Action
Nampt-IN-1 is a potent and selective inhibitor of Nicotinamide Phosphoribosyltransferase (NAMPT) . NAMPT is the rate-limiting enzyme in the Nicotinamide Adenine Dinucleotide (NAD) salvage pathway . It plays a significant role in metabolic homeostasis and cell survival by synthesizing Nicotinamide Mononucleotide (NMN) through enzymatic activities .
Mode of Action
This compound interacts with NAMPT and inhibits its activity, with an IC50 of 3.1 nM . The inhibition of NAMPT leads to a decrease in the intracellular levels of NAD . This interaction and the resulting changes can affect various cellular processes that rely on NAD, including energy production and DNA repair .
Biochemical Pathways
NAMPT is involved in the NAD salvage pathway, where it catalyzes the condensation of Nicotinamide (NAM) and Phosphoribosyl Pyrophosphate (PRPP) into NMN . This is followed by the production of NAD via Nicotinamide Mononucleotide Adenylyltransferase (NMNAT) . NAD is a crucial cofactor for hundreds of dehydrogenases in redox reactions, driving energy production . For example, NAD accepts electrons to yield NADH during glycolysis or the TCA cycle . Therefore, the inhibition of NAMPT by this compound can affect these biochemical pathways and their downstream effects.
Result of Action
The inhibition of NAMPT by this compound leads to a decrease in the intracellular levels of NAD . This can affect various cellular processes that rely on NAD, including energy production and DNA repair . Therefore, the molecular and cellular effects of this compound’s action include changes in energy metabolism and potential impacts on DNA repair mechanisms.
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, NAMPT expression is induced by circadian regulators CLOCK and BMAL1 Therefore, the time of day could potentially influence the efficacy of this compound Additionally, the cellular environment, including the presence of other molecules and the overall health of the cell, can also impact the action of this compound
Analyse Biochimique
Biochemical Properties
Nampt-IN-1 interacts with the NAMPT enzyme, which is the rate-limiting enzyme within the NAD salvage pathway . This interaction has been reported to either deplete or increase NAD levels .
Cellular Effects
This compound has broad-spectrum anti-cancer activity . It exhibits effective anti-proliferative activity against many cell lines . The compound influences cell function by modulating NAD levels, which can impact cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
This compound inhibits the NAMPT enzyme, exerting its effects at the molecular level . The inhibition of NAMPT leads to changes in NAD levels, which can subsequently influence gene expression and enzyme activity .
Temporal Effects in Laboratory Settings
The effects of this compound have been studied over time in laboratory settings
Dosage Effects in Animal Models
This compound has been tested in animal models, where it has shown dose-dependent effects
Metabolic Pathways
This compound is involved in the NAD salvage pathway . It interacts with the NAMPT enzyme, which is a key player in this pathway .
Méthodes De Préparation
Voies de synthèse : Les détails des voies de synthèse du Nampt-IN-1 ne sont pas explicitement disponibles dans les informations fournies.
Production industrielle : Les informations concernant les méthodes de production à l'échelle industrielle sont également limitées.
Analyse Des Réactions Chimiques
Réactions : Nampt-IN-1 subit probablement diverses réactions chimiques, notamment l'oxydation, la réduction et la substitution.
Réactifs et conditions courants : Les réactifs et conditions spécifiques ne sont pas précisés, mais les réactifs de synthèse organique typiques peuvent s'appliquer.
Principaux produits : Les principaux produits résultant de ces réactions ne sont pas explicitement mentionnés.
Applications de la recherche scientifique
Chimie : this compound est précieux pour étudier le métabolisme du NAD⁺ et les voies associées.
Biologie : Les chercheurs l'utilisent pour étudier les processus cellulaires influencés par les niveaux de NAD⁺.
Médecine : Ses applications thérapeutiques potentielles incluent le traitement du cancer en raison de son activité anticancéreuse à large spectre.
Industrie : Les applications industrielles ne sont pas explicitement décrites.
Mécanisme d'action
Cibles : this compound inhibe directement la NAMPT.
Effets : En perturbant la biosynthèse du NAD⁺, il affecte les processus cellulaires qui dépendent du NAD⁺, tels que la production d'énergie, la réparation de l'ADN et les voies de signalisation.
Comparaison Avec Des Composés Similaires
Unicité : L'unicité de Nampt-IN-1 réside dans sa sélectivité pour la NAMPT.
Composés similaires : Malheureusement, les composés similaires spécifiques ne sont pas fournis dans les données disponibles.
Propriétés
IUPAC Name |
2-hydroxy-2-methyl-N-[2-(2-pyridin-3-yloxyacetyl)-3,4-dihydro-1H-isoquinolin-6-yl]propane-1-sulfonamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H25N3O5S/c1-20(2,25)14-29(26,27)22-17-6-5-16-12-23(9-7-15(16)10-17)19(24)13-28-18-4-3-8-21-11-18/h3-6,8,10-11,22,25H,7,9,12-14H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QHHSCLARESIWBH-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(CS(=O)(=O)NC1=CC2=C(CN(CC2)C(=O)COC3=CN=CC=C3)C=C1)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H25N3O5S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
419.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
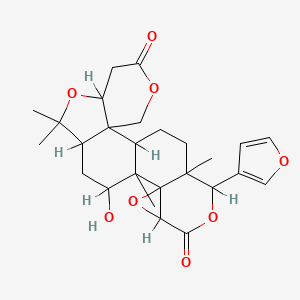
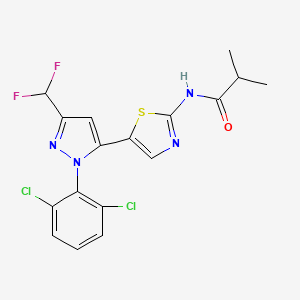
![Carbamic acid, N,N-dimethyl-, 3-[[[(2S)-2-methyl-4-(5-methyl-7H-pyrrolo[2,3-d]pyrimidin-4-yl)-1-piperazinyl]carbonyl]amino]phenyl ester](/img/structure/B608577.png)
![(S)-N-(3-bromophenyl)-N'-cyano-2-methyl-4-(5-methyl-7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperazine-1-carboximidamide](/img/structure/B608578.png)

